Cas no 2306272-70-6 (4,4-Difluoropiperidin-2-one hydrochloride)

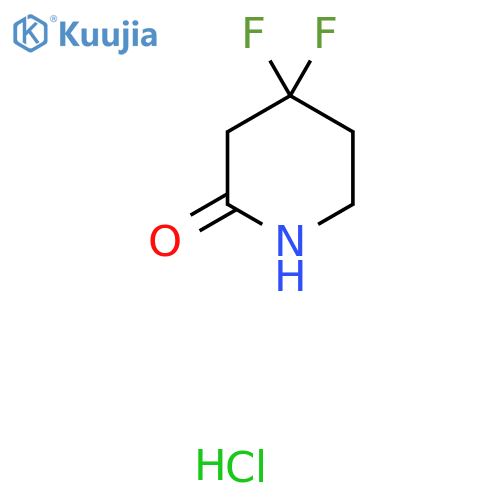

2306272-70-6 structure

商品名:4,4-Difluoropiperidin-2-one hydrochloride

4,4-Difluoropiperidin-2-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4,4-Difluoropiperidin-2-one HCl

- 4,4-difluoropiperidin-2-one hydrochloride

- PS-20499

- starbld0041063

- P21020

- 2306272-70-6

- 4,4-difluoropiperidin-2-one;hydrochloride

- 4,4-Difluoropiperidin-2-one hydrochloride

-

- インチ: 1S/C5H7F2NO.ClH/c6-5(7)1-2-8-4(9)3-5;/h1-3H2,(H,8,9);1H

- InChIKey: MMAGYVJCAFZQNR-UHFFFAOYSA-N

- ほほえんだ: Cl.FC1(CC(NCC1)=O)F

計算された属性

- せいみつぶんしりょう: 171.0262479g/mol

- どういたいしつりょう: 171.0262479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 135

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

4,4-Difluoropiperidin-2-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D633933-1G |

4,4-difluoropiperidin-2-one hydrochloride |

2306272-70-6 | 97% | 1g |

$695 | 2024-07-21 | |

| eNovation Chemicals LLC | D633933-500MG |

4,4-difluoropiperidin-2-one hydrochloride |

2306272-70-6 | 97% | 500mg |

$465 | 2024-07-21 | |

| eNovation Chemicals LLC | D633933-10G |

4,4-difluoropiperidin-2-one hydrochloride |

2306272-70-6 | 97% | 10g |

$3490 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3761-1-10g |

4,4-difluoropiperidin-2-one hydrochloride |

2306272-70-6 | 97% | 10g |

¥18209.0 | 2024-04-22 | |

| eNovation Chemicals LLC | D633933-500mg |

4,4-difluoropiperidin-2-one hydrochloride |

2306272-70-6 | 97% | 500mg |

$465 | 2025-02-18 | |

| eNovation Chemicals LLC | D633933-250mg |

4,4-difluoropiperidin-2-one hydrochloride |

2306272-70-6 | 97% | 250mg |

$275 | 2025-02-18 | |

| eNovation Chemicals LLC | D633933-5g |

4,4-difluoropiperidin-2-one hydrochloride |

2306272-70-6 | 97% | 5g |

$2090 | 2025-03-01 | |

| Cooke Chemical | LN6399157-5g |

4 |

2306272-70-6 | 4-Difluoropiperidin-2-onehydrochloride | 5g |

RMB 14845.60 | 2025-02-20 | |

| Cooke Chemical | LN6399157-500mg |

4 |

2306272-70-6 | 4-Difluoropiperidin-2-onehydrochloride | 500mg |

RMB 3748.00 | 2025-02-20 | |

| abcr | AB546055-500 mg |

4,4-Difluoropiperidin-2-one hydrochloride; . |

2306272-70-6 | 500MG |

€628.40 | 2022-03-01 |

4,4-Difluoropiperidin-2-one hydrochloride 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

2306272-70-6 (4,4-Difluoropiperidin-2-one hydrochloride) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2306272-70-6)

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):183.0/305.0/456.0/1369.0/2282.0